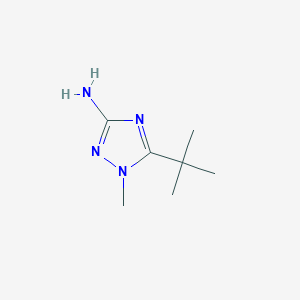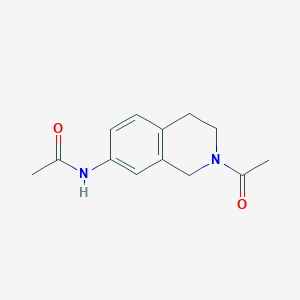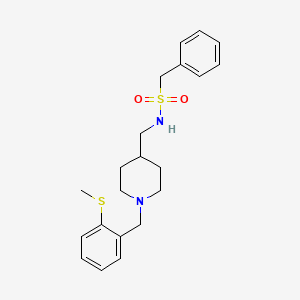
5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine is a compound that has been synthesized and studied for its various properties . It is a derivative of the 1,2,4-triazole class of compounds, which are known for their wide range of biological activities.
Synthesis Analysis
The compound was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . The structure was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .Molecular Structure Analysis
The compound crystallizes in an orthorhombic crystal system with Pbca as the space group . In the crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure . Density functional theory (DFT) calculations have been performed to gain insights into the electronic structure of the compound .Chemical Reactions Analysis
The compound has shown significant inhibitory activity against the Jack bean urease, with an IC50 value of 0.21 ± 0.2 μM, which is approximately 100-fold higher than the standard . This suggests that the compound could be a potent inhibitor of this enzyme.Physical And Chemical Properties Analysis
The compound has shown promising antioxidant property with an IC50 value of 0.45 μg/mL . In addition, it was also tested for cytotoxicity using brine shrimp lethality bioassay and LD50 was found to be 0.5 μg/mL .Aplicaciones Científicas De Investigación
Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
“5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine” is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates . This application is significant in the field of click chemistry, where CuAAC is a widely used reaction.
Suppression of Cell Cytotoxicity
This compound has been found to suppress cell cytotoxicity . This property is crucial in biological and medical research, where minimizing cytotoxic effects is often a key objective.
Drug Chemistry
In the field of drug chemistry, “5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine” is used as a starting material for the synthesis of various drug compounds .
Antifungal Agents
This compound is used in the synthesis of antifungal agents . Antifungal agents are crucial in treating fungal infections, which can be life-threatening in immunocompromised individuals.
Anticancer Drugs
“5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine” is also used in the synthesis of anticancer drugs . The development of new anticancer drugs is a critical area of research in the fight against cancer.
Enzyme Inhibitors
This compound is used in the synthesis of enzyme inhibitors related to cardiovascular diseases . Enzyme inhibitors play a crucial role in managing various diseases by regulating the activity of enzymes.
Mecanismo De Acción
Direcciones Futuras
The compound’s interaction with DNA revealed substantial and spontaneous interaction via intercalation . This suggests that the compound could potentially be explored for its DNA binding properties in future studies. Furthermore, given its antioxidant and cytotoxic properties, it could also be investigated for potential applications in cancer therapy.
Propiedades
IUPAC Name |
5-tert-butyl-1-methyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-7(2,3)5-9-6(8)10-11(5)4/h1-4H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBWNLRMGNXYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2663731.png)


![2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2663741.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2663742.png)
![2-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2663745.png)

![4-hydroxy-7-methyl-9-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2663747.png)

![{[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2663750.png)

![N-(3-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2663752.png)
![N-(4-methoxybenzyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2663753.png)
